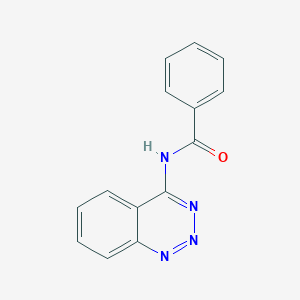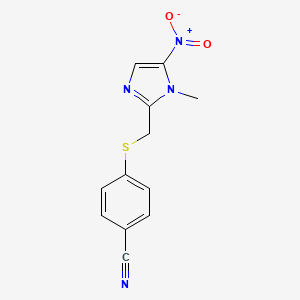
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile is an organic compound that features a benzonitrile group attached to a 1-methyl-5-nitro-1H-imidazole moiety via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile typically involves the following steps:
Formation of the Imidazole Moiety: The starting material, 1-methyl-5-nitro-1H-imidazole, is synthesized through the nitration of 1-methylimidazole.
Thioether Formation: The imidazole derivative is then reacted with a suitable thiol reagent to form the sulfanyl linkage.
Coupling with Benzonitrile: The final step involves coupling the thioether intermediate with a benzonitrile derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting microbial infections due to the presence of the nitroimidazole moiety.
Materials Science: The compound can be explored for its electronic properties, potentially serving as a building block for organic semiconductors.
Biological Studies: Its derivatives can be used to study enzyme inhibition and other biochemical pathways.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile largely depends on its application:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components.
Enzyme Inhibition: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-5-nitro-1H-imidazole-2-methanol: Similar in structure but lacks the benzonitrile group.
2-(1-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a carboxylic acid group instead of a benzonitrile group.
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)-2-(methylsulfinyl)pyrimidine: Features a pyrimidine ring instead of a benzonitrile group.
Uniqueness
4-(1-Methyl-5-nitro-1H-imidazol-2-ylmethylsulfanyl)-benzonitrile is unique due to the combination of the nitroimidazole moiety with a benzonitrile group via a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61717-41-7 |
|---|---|
Molekularformel |
C12H10N4O2S |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
4-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]benzonitrile |
InChI |
InChI=1S/C12H10N4O2S/c1-15-11(14-7-12(15)16(17)18)8-19-10-4-2-9(6-13)3-5-10/h2-5,7H,8H2,1H3 |
InChI-Schlüssel |
QRJJJOHYJNDPRS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1CSC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


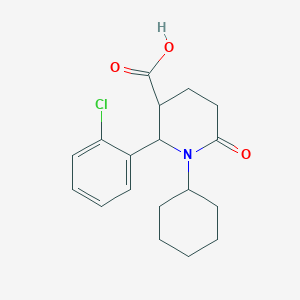
![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)

![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)
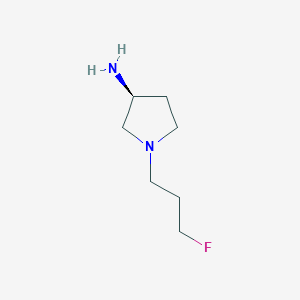
![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)


![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
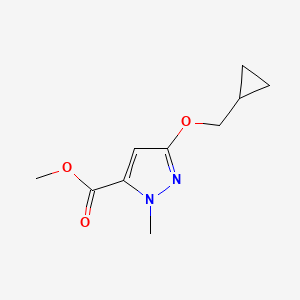
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)

